

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxyhydroquinone

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Compound of Interest

Compound Name: 2-Methoxyhydroquinone

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Introduction

2-Methoxyhydroquinone, also known as 2,5-dihydroxyanisole, is a phenolic organic compound with the chemical formula $C_7H_8O_3$.^{[1][2]} It is structurally characterized by a benzene ring substituted with a methoxy group and two hydroxyl groups.^[3] This compound serves as a versatile intermediate in organic synthesis and has garnered interest in the pharmaceutical and material science sectors for its biological activities and redox properties.^{[3][4]} Notably, it is a precursor in the total synthesis of Geldanamycin, an Hsp90 inhibitor, and exhibits anti-inflammatory effects by reducing TNF- α -induced production of the chemokine CCL2.^{[4][5]} This guide provides an in-depth overview of the core physicochemical properties of **2-Methoxyhydroquinone**, detailed experimental protocols for their determination, and visualizations of its key biological pathways and experimental workflows.

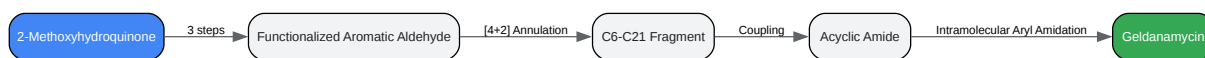
Physicochemical Properties

The fundamental physicochemical properties of **2-Methoxyhydroquinone** are summarized in the table below, providing a consolidated reference for laboratory and research applications.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ O ₃	[1][2]
Molecular Weight	140.14 g/mol	[6][7]
CAS Number	824-46-4	[6][8]
Appearance	Orange-brown to brown and gray crystalline powder and chunks.	[1][9]
Melting Point	88-91 °C	[1][6][9]
Boiling Point	180 °C at 24 mmHg; 311.3 °C at 760 mmHg	[1][2][8]
Density	1.27 g/cm ³	[4][8]
Flash Point	142.1 °C	[1][2]
Vapor Pressure	0.000311 mmHg at 25 °C	[1][2]
pKa	10.30 ± 0.18 (Predicted)	[1][9]
Refractive Index	1.579	[2][4]
Solubility	Water: Slightly soluble.[1][9] Methanol: Almost transparent solubility.[1][9] Ethanol: ~10 mg/mL.[10][11] DMSO: ~5 mg/mL.[10][11] Dimethylformamide (DMF): ~2 mg/mL.[10][11]	[1][9][10][11]

Biological Activity and Synthetic Utility

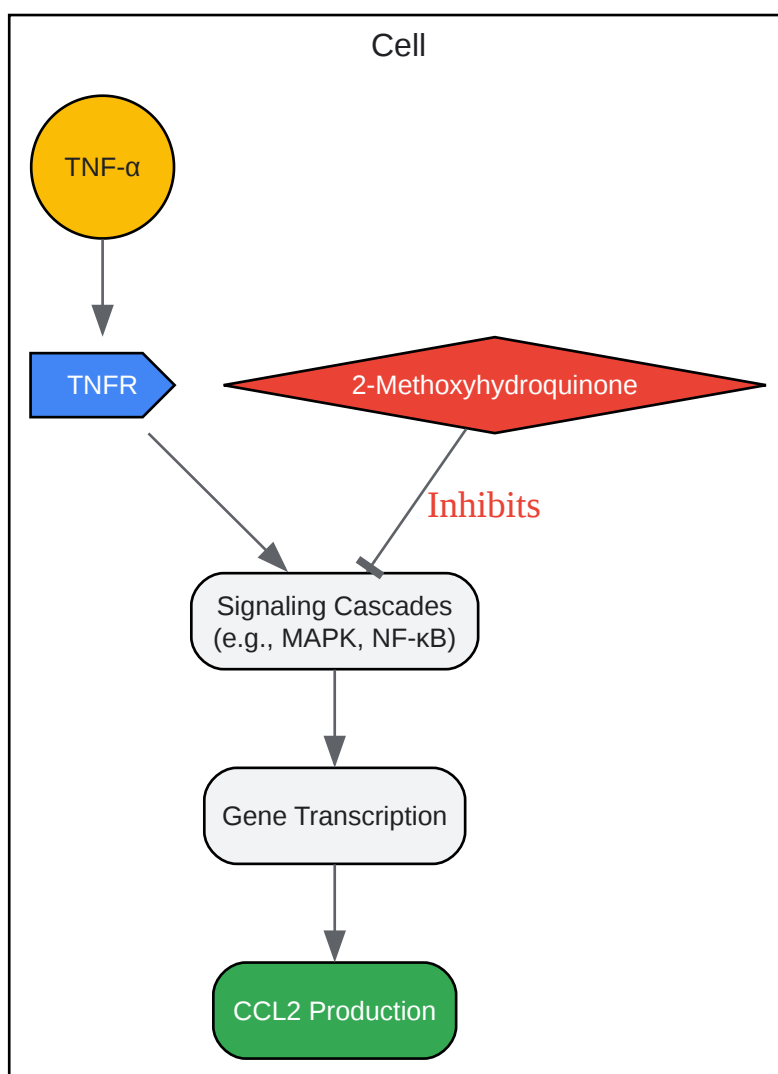
2-Methoxyhydroquinone is a key precursor in the multi-step synthesis of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4][10] The synthesis involves a series of complex organic reactions to construct the macrocyclic ansamycin structure.



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Figure 1: Simplified synthetic pathway from **2-Methoxyhydroquinone** to Geldanamycin.

In addition to its role in synthesis, **2-Methoxyhydroquinone** exhibits anti-inflammatory properties. It has been shown to reduce the production of Chemokine (C-C motif) ligand 2 (CCL2) induced by Tumor Necrosis Factor-alpha (TNF- α) in vitro, with an IC₅₀ value of 64.3 μ M.[5] This inhibition is significant in the context of inflammatory diseases where CCL2 plays a role in recruiting monocytes. The signaling cascade initiated by TNF- α often involves the activation of transcription factors like NF- κ B and MAPK pathways, leading to the expression of inflammatory cytokines.



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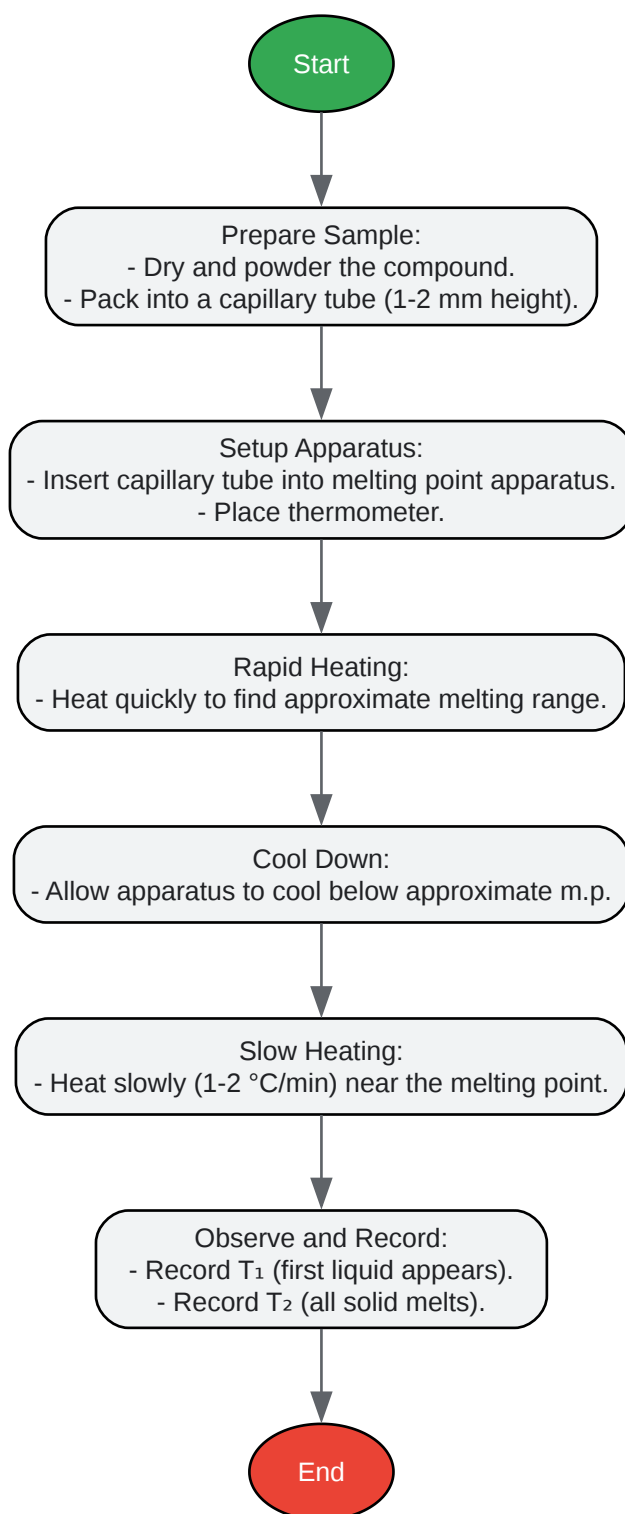
Figure 2: Inhibition of TNF- α -induced CCL2 production by **2-Methoxyhydroquinone**.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of solid organic compounds like **2-Methoxyhydroquinone**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]



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Figure 3: Workflow for melting point determination.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **2-Methoxyhydroquinone** is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[\[1\]](#)[\[12\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.[\[1\]](#)
- **Approximate Determination:** A preliminary rapid heating is performed to quickly determine an approximate melting range.[\[1\]](#)
- **Accurate Determination:** The apparatus is cooled, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[\[1\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting range is reported as T_1 - T_2 .[\[1\]](#)

Solubility Determination

Methodology:

- **Preparation:** A known mass (e.g., 25 mg) of **2-Methoxyhydroquinone** is placed in a small test tube.[\[6\]](#)
- **Solvent Addition:** A measured volume (e.g., 0.75 mL) of the chosen solvent is added in small portions.[\[6\]](#)
- **Mixing:** After each addition, the test tube is vigorously shaken to facilitate dissolution.[\[6\]](#)
- **Observation:** The solubility is observed and categorized as soluble, partially soluble, or insoluble based on whether the solid dissolves completely.[\[13\]](#)
- **Temperature Control:** The temperature should be recorded and kept constant throughout the experiment, as solubility is temperature-dependent.[\[8\]](#)

Spectroscopic Analysis

Methodology:

- Sample Preparation: Approximately 1-2 mg of finely ground **2-Methoxyhydroquinone** is mixed with 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[\[11\]](#)
- Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[\[11\]](#)
- Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a blank KBr pellet is typically run first for correction.[\[14\]](#)

Methodology:

- Sample Preparation: For ^1H NMR, 5-25 mg of **2-Methoxyhydroquinone** is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean 5 mm NMR tube.[\[15\]](#)[\[16\]](#)
- Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution.[\[15\]](#)
- D_2O Shake (for -OH identification): To confirm the hydroxyl proton signals, a few drops of deuterium oxide (D_2O) can be added to the sample tube. After shaking, the -OH proton exchanges with deuterium, causing its peak to disappear from the spectrum.[\[17\]](#)
- Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

Methodology:

- Sample Preparation: A dilute solution of **2-Methoxyhydroquinone** is prepared in a solvent that does not absorb in the same region as the analyte (e.g., methanol, ethanol).[\[18\]](#)
- Blank Measurement: The spectrophotometer is calibrated using a cuvette containing only the solvent (the "blank").[\[18\]](#)
- Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (typically 200-400 nm for aromatic compounds).[\[19\]](#)

Safety and Handling

2-Methoxyhydroquinone is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][20] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[20] It should be used in a well-ventilated area or under a fume hood. Avoid breathing dust.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[20]

This technical guide provides a foundational understanding of the physicochemical properties and relevant experimental considerations for **2-Methoxyhydroquinone**, intended to support its application in research and development.

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